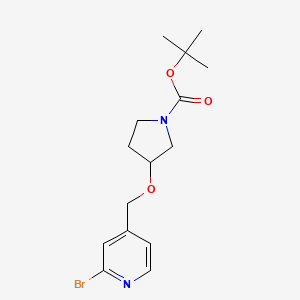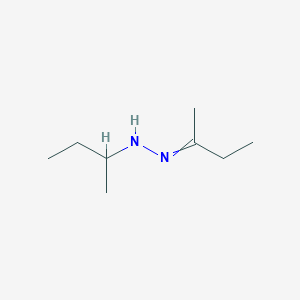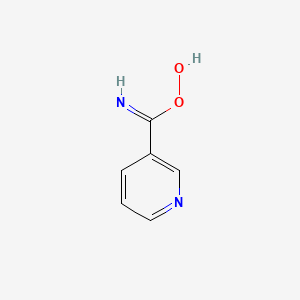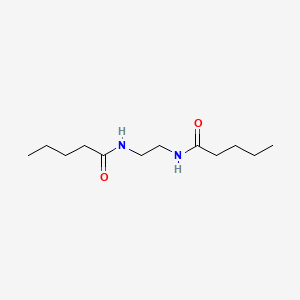![molecular formula C7H10N2O B13958514 3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)
3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- is a heterocyclic compound that features a fused ring system combining pyrrole and isoxazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- typically involves cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or methyl crotonate derivatives. This reaction is regioselective and leads to the formation of substituted isoxazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring.
Applications De Recherche Scientifique
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- involves interaction with specific molecular targets and pathways. The exact targets and pathways depend on the specific biological activity being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes or disrupt cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-2-PIPERIDINYL)-5,6-DIHYDRO-
- 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-4-PIPERIDINYL)-5,6-DIHYDRO-
- 4H-PYRROLO[3,2-D]ISOXAZOLE, 3-(1-ETHYL-3-PIPERIDINYL)-5,6-DIHYDRO-
Uniqueness
4H-PYRROLO[3,2-D]ISOXAZOLE, 3-ETHYL-5,6-DIHYDRO- is unique due to its specific substitution pattern and the resulting biological activities. Its fused ring system and the presence of both nitrogen and oxygen atoms in the ring structure contribute to its distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H10N2O |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-ethyl-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C7H10N2O/c1-2-6-5-3-4-8-7(5)10-9-6/h8H,2-4H2,1H3 |
Clé InChI |
IYABIOYISASGBS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC2=C1CCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)

![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)







![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)


